2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide is a complex organic compound with the molecular formula C18H9Cl3F3N3OS. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a sulfanyl linkage, and a nicotinamide moiety. It is used in various scientific research applications due to its distinctive properties.
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of agrochemicals and pharmaceutical ingredients . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of chlorfluazuron, an insect growth regulator .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) in the compound could potentially influence its pharmacokinetic properties, as fluorinated compounds are known to exhibit unique pharmacokinetic characteristics .
Result of Action
It’s known that compounds with similar structures have been used in the synthesis of agrochemicals that inhibit the growth of target insects at their larval stages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinethiol, which is then reacted with 2,4-dichlorophenyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness
Compared to these similar compounds, 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3N3OS/c19-10-3-4-14(12(20)7-10)27-15(28)11-2-1-5-25-16(11)29-17-13(21)6-9(8-26-17)18(22,23)24/h1-8H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGLINSBMCJBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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